REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][C:10]([OH:12])=O.[S:13]1[CH:17]=[CH:16][CH:15]=[C:14]1[CH2:18][NH2:19]>ClCCl>[S:13]1[CH:17]=[CH:16][CH:15]=[C:14]1[CH2:18][NH:19][C:10](=[O:12])[CH2:9][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[O:2][CH3:1]
|
Name
|
N,N'-Carbonyldiimidazole
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)CC(=O)O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
5.1 mL
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)CN
|
Type
|
CUSTOM
|
Details
|
stirring of the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to +5° C.
|
Type
|
STIRRING
|
Details
|
Stirring of the reaction mixture
|
Type
|
WAIT
|
Details
|
is continued for 1 hour at +5° C.
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
for 2 hours at ambient temperature
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
The reaction mixture is then washed with distilled water (2×40 cc)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic solution is dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure (2.7 kPa)
|
Type
|
CUSTOM
|
Details
|
The solid residue obtained
|
Type
|
WASH
|
Details
|
is washed with isopropyl ether (30 cc)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)CNC(CC1=C(C=CC=C1)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |